molecular formula C17H11ClN4O7S2 B1436623 Chlorindazone DS CAS No. 23287-85-6

Chlorindazone DS

Cat. No.: B1436623
CAS No.: 23287-85-6
M. Wt: 482.9 g/mol
InChI Key: VZXDTBRHUUMLAE-UHFFFAOYSA-N
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Description

Chlorindazone DS, also known as 4-[2-(6-Chloro-1H-indazol-3-yl)azo]-3-hydroxynaphthalene-2,7-disulfonic acid, disodium salt, is a transfer reagent widely used in analytical chemistry. It is particularly useful for detecting elements such as copper and titanium. Additionally, this compound serves as a pretest reagent for determining chlorinated hydrocarbons in industrial wastewater .

Preparation Methods

The synthesis of Chlorindazone DS involves the azo coupling reaction between 6-chloro-1H-indazole-3-diazonium salt and 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the diazotization and subsequent coupling reactions. Industrial production methods often involve large-scale batch processes, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Chlorindazone DS undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the azo group into corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the azo and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chlorindazone DS has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chlorindazone DS involves its ability to form colored complexes with specific elements. This property makes it useful in analytical and forensic applications. The molecular targets include metal ions such as copper and titanium, which form stable complexes with the compound under appropriate conditions .

Comparison with Similar Compounds

Chlorindazone DS stands out due to its versatility and specific applications in both environmental and forensic sciences.

Properties

IUPAC Name

4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXDTBRHUUMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945978
Record name 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23287-85-6
Record name Chlorindazone DS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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